molecular formula C15H18N2O2S B2925791 N-benzyl-N'-(4-methylbenzyl)sulfamide CAS No. 478261-09-5

N-benzyl-N'-(4-methylbenzyl)sulfamide

Cat. No. B2925791
CAS RN: 478261-09-5
M. Wt: 290.38
InChI Key: TWNJBOJLUIYNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N'-(4-methylbenzyl)sulfamide, also known as BMS-433796, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds, which have been used in medicine for their antibacterial, antifungal, and diuretic properties. BMS-433796 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation and inflammation.

Scientific Research Applications

Pharmaceutical Compound Development

Research in the pharmaceutical domain has led to the synthesis and evaluation of aromatic sulfonamides, which include structures analogous to N-benzyl-N'-(4-methylbenzyl)sulfamide, as inhibitors for carbonic anhydrase isoenzymes. Such inhibitors have shown potential in treating conditions like glaucoma, epilepsy, obesity, and cancer due to their ability to modulate enzyme activity essential for physiological processes (Supuran, Maresca, Gregáň, & Remko, 2013). Furthermore, novel benzylsulfamide derivatives have been synthesized and demonstrated to inhibit carbonic anhydrase I and II isoenzymes, showing promise for therapeutic applications (Göksu et al., 2014).

Corrosion Inhibition

In the field of materials science, derivatives of N-benzyl-N'-(4-methylbenzyl)sulfamide, particularly thiourea derivatives, have been explored as corrosion inhibitors for carbon steel in acidic environments. This research addresses the need for more effective corrosion inhibitors in industrial applications, showcasing the potential of these compounds in enhancing the durability and longevity of metal components (Torres et al., 2014).

Organic Synthesis Methodologies

The synthesis and characterization of compounds structurally related to N-benzyl-N'-(4-methylbenzyl)sulfamide have contributed to the advancement of organic chemistry methodologies. Studies have focused on the solid-phase synthesis techniques, offering insights into the mechanistic pathways and optimizing conditions for producing high-yield and high-purity compounds. For instance, the solid-phase synthesis of N-p-Methylbenzyl benzamide highlights the efficiency and adaptability of these methods in synthesizing complex organic molecules (Luo & Huang, 2004). Moreover, the debenzylative cross-coupling reactions involving aryl benzyl sulfides have been explored for the synthesis of diaryl sulfides, demonstrating the versatility of palladium-catalyzed processes in forming C-S bonds, a key step in the synthesis of many pharmaceutical and materials science compounds (Mao, Jia, Frensch, & Walsh, 2014).

properties

IUPAC Name

N-[(4-methylphenyl)methylsulfamoyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-13-7-9-15(10-8-13)12-17-20(18,19)16-11-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNJBOJLUIYNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-(4-methylbenzyl)sulfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.